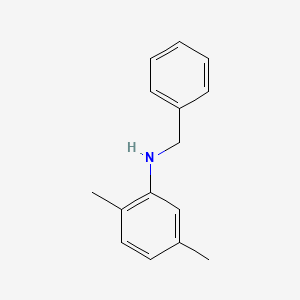
n-Benzyl-2,5-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Benzyl-2,5-dimethylaniline is an organic compound that belongs to the class of substituted anilines It features a benzyl group attached to the nitrogen atom of 2,5-dimethylaniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-2,5-dimethylaniline typically involves the N-alkylation of 2,5-dimethylaniline with benzyl halides. One common method is the reaction of 2,5-dimethylaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar N-alkylation reactions but on a larger scale. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity. The process conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
n-Benzyl-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic aromatic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
n-Benzyl-2,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of n-Benzyl-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism depends on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A related compound with two methyl groups attached to the nitrogen atom.
N-Benzyl-2-methylaniline: Similar structure but with only one methyl group on the benzene ring.
N-Benzyl-3,4-dimethylaniline: Another related compound with different methyl group positions on the benzene ring
Uniqueness
n-Benzyl-2,5-dimethylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and dimethyl groups provides distinct properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
5405-19-6 |
|---|---|
Molekularformel |
C15H17N |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
N-benzyl-2,5-dimethylaniline |
InChI |
InChI=1S/C15H17N/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 |
InChI-Schlüssel |
CJJZCWJJAZMVCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


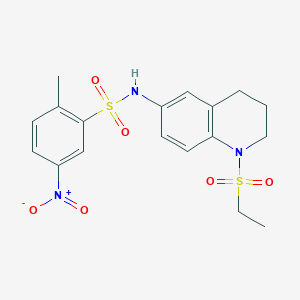

![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)
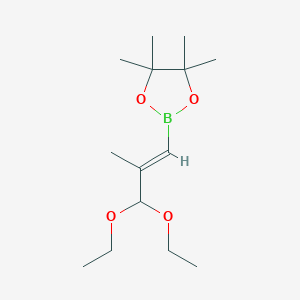
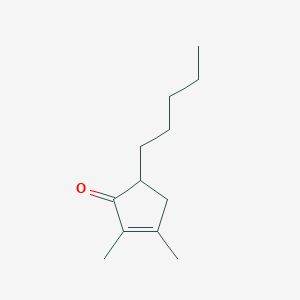
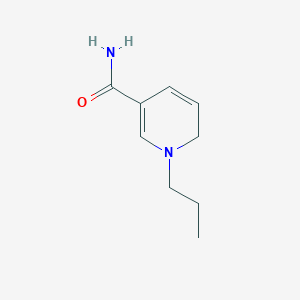
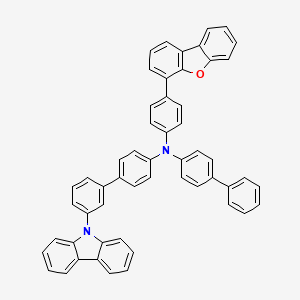
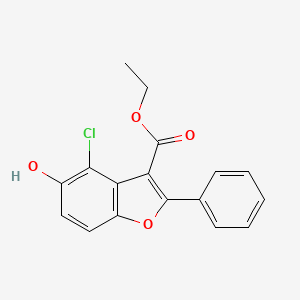
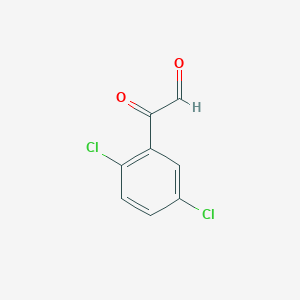

![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)
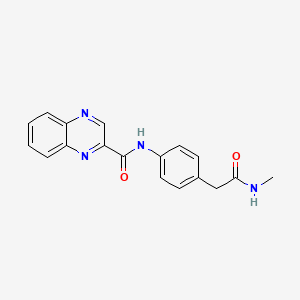
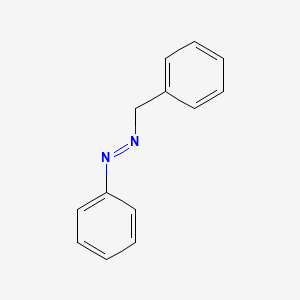
![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)
